molecular formula C11H17ClN2O2 B10870145 2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide

2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide

Cat. No.: B10870145
M. Wt: 244.72 g/mol
InChI Key: BEHNCLBNUQGBJA-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide typically involves the reaction of 3,5-dimethyl-4-isoxazole with a suitable chlorinating agent to introduce the chloro group. This is followed by a reaction with propylamine to form the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and may involve catalysts such as sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide for substitution reactions, hydrogen peroxide for oxidation, and hydrochloric acid for hydrolysis .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while hydrolysis would yield a carboxylic acid and an amine.

Scientific Research Applications

2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chloro group and the isoxazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.72 g/mol

IUPAC Name

2-chloro-N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide

InChI

InChI=1S/C11H17ClN2O2/c1-7(12)11(15)13-6-4-5-10-8(2)14-16-9(10)3/h7H,4-6H2,1-3H3,(H,13,15)

InChI Key

BEHNCLBNUQGBJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCCNC(=O)C(C)Cl

Origin of Product

United States

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